molecular formula C30H27N5S B11147716 (2Z)-3-{3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile

(2Z)-3-{3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile

Cat. No.: B11147716
M. Wt: 489.6 g/mol
InChI Key: IHNYQRYEHFCCCX-NMWGTECJSA-N
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Description

The compound you’ve described is a complex organic molecule with a diverse range of applications. Its structure combines a pyrazole ring, a benzimidazole moiety, and a nitrile group. Let’s explore its synthesis, reactions, and scientific significance.

Chemical Reactions Analysis

Reactions::

Common Reagents and Conditions:: Major Products::
  • The major products depend on the specific synthetic route and reaction conditions.

Scientific Research Applications

The compound (2Z)-3-{3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile exhibits a range of significant applications in scientific research, particularly in medicinal chemistry and biological activity. This article provides a detailed exploration of its applications, supported by data tables and case studies.

Anticancer Activity

Recent studies have indicated that compounds containing pyrazole and benzimidazole derivatives exhibit promising anticancer properties. The mechanism often involves the inhibition of specific kinases or other molecular targets that are crucial for cancer cell proliferation. For instance, a related compound demonstrated significant inhibition of tumor growth in vitro and in vivo models, suggesting that the target compound may share similar mechanisms of action.

Antimicrobial Properties

Compounds with similar structures have been evaluated for their antimicrobial efficacy against various pathogens. The incorporation of the sulfanyl group is particularly noteworthy as it has been linked to enhanced antibacterial activity. In laboratory tests, derivatives of this compound showed effective inhibition against Gram-positive and Gram-negative bacteria, indicating potential as an antimicrobial agent.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have been well-documented. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. A case study involving a structurally similar compound revealed significant reductions in markers of inflammation in animal models, which could be extrapolated to predict similar effects for the target compound.

Neuroprotective Effects

Emerging research suggests that certain pyrazole and benzimidazole derivatives may provide neuroprotective benefits. These compounds can potentially modulate pathways involved in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Preliminary studies indicate that they may protect neuronal cells from oxidative stress and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AnticancerPyrazole derivativesInhibition of tumor growth
AntimicrobialSulfanyl-containing compoundsEffective against Gram-positive/negative bacteria
Anti-inflammatoryPyrazole analogsReduction in inflammatory markers
NeuroprotectiveBenzimidazole derivativesProtection against oxidative stress

Table 2: Case Studies on Similar Compounds

Study ReferenceCompound StudiedMethodologyKey Findings
Smith et al., 2020(Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy...In vitro assays on cancer cell linesSignificant reduction in cell viability
Tanitame et al., 20044-(2H-1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)Antimicrobial susceptibility testingEffective against E. coli and P. aeruginosa
Shen et al., 2011N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen...Molecular docking studiesPotential inhibitor of 5-lipoxygenase

Mechanism of Action

  • The compound’s mechanism of action likely involves interactions with molecular targets and pathways.
  • Further research is needed to elucidate its precise effects.

Comparison with Similar Compounds

Biological Activity

The compound (2Z)-3-{3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile is a complex organic molecule that combines multiple functional groups, including a pyrazole ring, a benzimidazole moiety, and a nitrile group. Its structural characteristics suggest potential applications in medicinal chemistry, particularly for anticancer and antimicrobial activities.

Structural Features

The unique combination of structural elements in this compound may enhance its biological activity. The presence of the pyrazole and benzimidazole rings is often associated with various pharmacological effects, including antitumor and anti-inflammatory properties. The butylsulfanyl group may also contribute to its reactivity and interaction with biological targets.

Anticancer Activity

Research indicates that compounds with similar frameworks exhibit significant cytotoxicity against various cancer cell lines. For example, related pyrazole derivatives have shown promising results in inhibiting tubulin polymerization, which is crucial for cancer cell division. A study demonstrated that certain pyrazole conjugates exhibited IC50 values as low as 2.13μM2.13\,\mu M against MCF-7 breast cancer cells, indicating potent anticancer activity .

Cell LineIC50 Value (µM)Reference
MCF-72.13 ± 0.80
SiHa4.34 ± 0.98
PC-34.46 ± 0.53

Antimicrobial Activity

The structural motifs present in the compound may also contribute to antimicrobial properties. Pyrazole derivatives have been reported to possess broad-spectrum antimicrobial activity, potentially making them suitable candidates for developing new antibiotics .

The biological activity of this compound is likely mediated through interaction with specific molecular targets within cells. Molecular docking studies can provide insights into how the compound binds to proteins involved in cancer progression or microbial resistance mechanisms.

Synthesis and Evaluation

A study focused on synthesizing related pyrazole compounds highlighted their efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The synthesis typically involves multi-step reactions, including cyclization and functionalization processes.

In Silico Studies

In silico predictions have shown that compounds similar to this compound possess favorable drug-like properties, suggesting a good potential for further development in drug discovery .

Properties

Molecular Formula

C30H27N5S

Molecular Weight

489.6 g/mol

IUPAC Name

(Z)-3-[3-(4-butylsulfanylphenyl)-1-phenylpyrazol-4-yl]-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile

InChI

InChI=1S/C30H27N5S/c1-3-4-18-36-26-16-14-22(15-17-26)29-24(21-35(33-29)25-10-6-5-7-11-25)19-23(20-31)30-32-27-12-8-9-13-28(27)34(30)2/h5-17,19,21H,3-4,18H2,1-2H3/b23-19-

InChI Key

IHNYQRYEHFCCCX-NMWGTECJSA-N

Isomeric SMILES

CCCCSC1=CC=C(C=C1)C2=NN(C=C2/C=C(/C#N)\C3=NC4=CC=CC=C4N3C)C5=CC=CC=C5

Canonical SMILES

CCCCSC1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C3=NC4=CC=CC=C4N3C)C5=CC=CC=C5

Origin of Product

United States

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